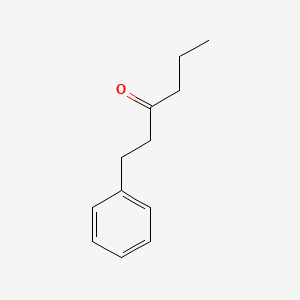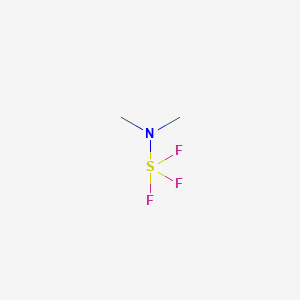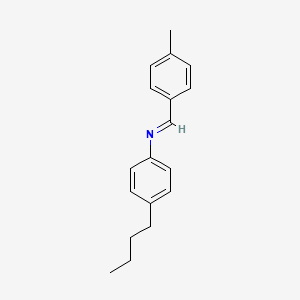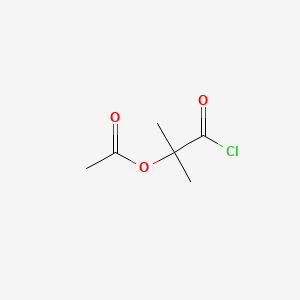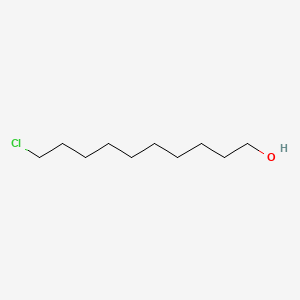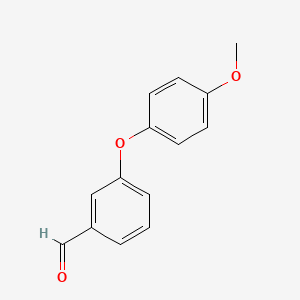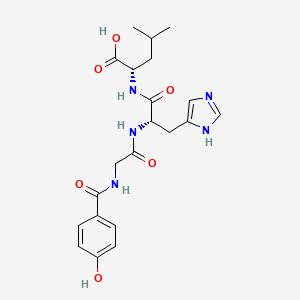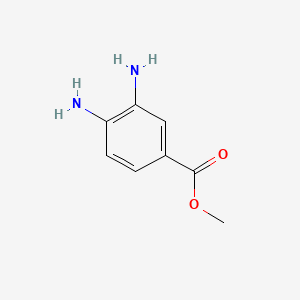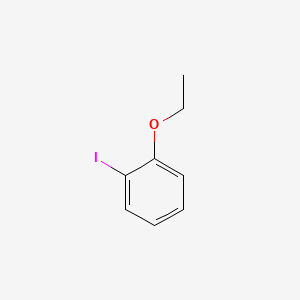
1-Phenyl-1-nonyne
Overview
Description
1-Phenyl-1-nonyne is an organic compound with the molecular formula C15H20. It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its structure, which includes a phenyl group (a benzene ring) attached to a nonyne chain (a nine-carbon alkyne chain). The presence of both aromatic and alkyne functionalities makes it a compound of interest in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1-nonyne can be synthesized through several methods. One common approach involves the coupling of a phenylacetylene with a nonyl halide in the presence of a strong base, such as sodium amide or potassium tert-butoxide. This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In this method, phenylacetylene is coupled with a nonyl halide in the presence of a palladium catalyst and a copper co-catalyst, under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions due to their efficiency and relatively mild reaction conditions. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1-nonyne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using hydrogenation catalysts such as palladium on carbon or Lindlar’s catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-Phenyl-1-nonyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-nonyne in chemical reactions involves the reactivity of the carbon-carbon triple bond and the phenyl group. The triple bond can participate in addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-octyne: Similar structure but with an eight-carbon alkyne chain.
1-Phenyl-1-decyne: Similar structure but with a ten-carbon alkyne chain.
1-Phenyl-2-propyne: Similar structure but with a three-carbon alkyne chain.
Uniqueness
1-Phenyl-1-nonyne is unique due to its specific chain length and the combination of aromatic and alkyne functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
non-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQWNFWWPPYNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206424 | |
| Record name | 1-Phenyl-1-nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57718-18-0 | |
| Record name | 1-Phenyl-1-nonyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1-nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)
